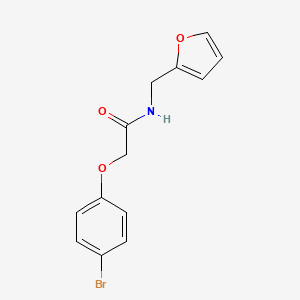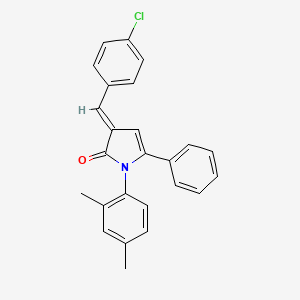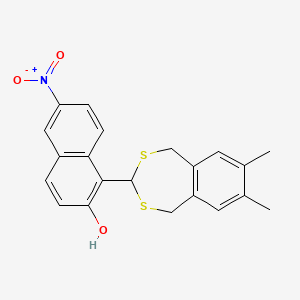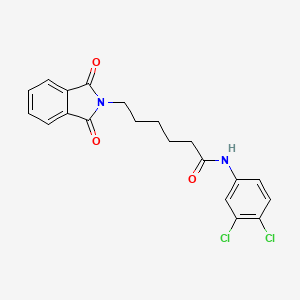![molecular formula C18H14ClN3O B11687139 N'-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11687139.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a quinoline ring, a chlorophenyl group, and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and 3-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 2-methylquinoline-4-carbohydrazide in ethanol.
- Add 3-chlorobenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing parameters such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of organic materials with specific optical and electronic properties.
作用機序
The mechanism by which N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide exerts its effects is primarily through its interaction with biological targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological outcomes. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme function. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function.
類似化合物との比較
N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can be compared with other Schiff bases and quinoline derivatives:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the phenyl ring, leading to variations in biological activity and chemical reactivity.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide:
N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide: A compound with multiple halogen substituents, showing enhanced stability and unique biological activities.
The uniqueness of N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H14ClN3O |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O/c1-12-9-16(15-7-2-3-8-17(15)21-12)18(23)22-20-11-13-5-4-6-14(19)10-13/h2-11H,1H3,(H,22,23)/b20-11+ |
InChIキー |
SLDVWGRJOLHVGA-RGVLZGJSSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687074.png)
![2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11687085.png)

![2-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11687094.png)

![ethyl 1,2-dimethyl-5-[(phenylacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11687101.png)
![4-{[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]methyl}benzoic acid](/img/structure/B11687105.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11687108.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B11687114.png)
![ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11687115.png)
![2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11687126.png)

![2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11687129.png)
